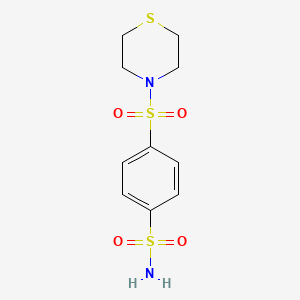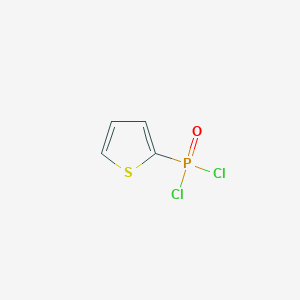
Thiophen-2-ylphosphonic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophen-2-ylphosphonic dichloride is an organophosphorus compound that features a thiophene ring bonded to a phosphonic dichloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiophen-2-ylphosphonic dichloride can be synthesized through the reaction of thiophene with phosphorus trichloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride group. The general reaction scheme is as follows:
C4H4S+PCl3→C4H3SPCl2+HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Thiophen-2-ylphosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The phosphonic dichloride group can be reduced to phosphonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Thiophen-2-ylphosphonic diamides or diesters.
Oxidation: Thiophen-2-ylphosphonic sulfoxides or sulfones.
Reduction: Thiophen-2-ylphosphonic acids.
Wissenschaftliche Forschungsanwendungen
Thiophen-2-ylphosphonic dichloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Wirkmechanismus
The mechanism of action of thiophen-2-ylphosphonic dichloride involves its ability to act as a phosphorylating agent. It can transfer its phosphonic dichloride group to nucleophilic sites on target molecules, thereby modifying their chemical properties. This mechanism is particularly relevant in enzyme inhibition, where the compound can phosphorylate active site residues, leading to enzyme inactivation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic acid: Similar thiophene ring structure but with a carboxylic acid group instead of a phosphonic dichloride group.
Thiophene-2-sulfonyl chloride: Contains a sulfonyl chloride group instead of a phosphonic dichloride group.
Thiophene-2-boronic acid: Features a boronic acid group in place of the phosphonic dichloride group.
Uniqueness
Thiophen-2-ylphosphonic dichloride is unique due to its combination of a thiophene ring and a phosphonic dichloride group
Eigenschaften
CAS-Nummer |
54908-57-5 |
|---|---|
Molekularformel |
C4H3Cl2OPS |
Molekulargewicht |
201.01 g/mol |
IUPAC-Name |
2-dichlorophosphorylthiophene |
InChI |
InChI=1S/C4H3Cl2OPS/c5-8(6,7)4-2-1-3-9-4/h1-3H |
InChI-Schlüssel |
DWYNMMSNGRZVML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)P(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


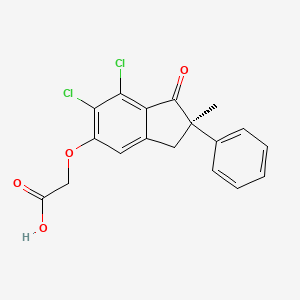
![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)
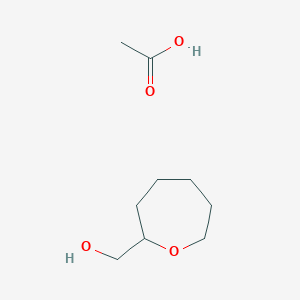
![1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene](/img/structure/B14640753.png)
![1,4-Benzenedicarbonitrile, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14640763.png)
![N,N,N'-Trimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14640764.png)
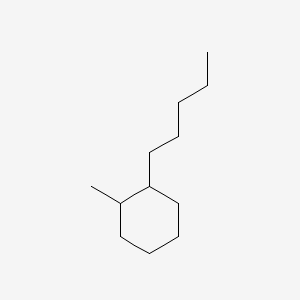

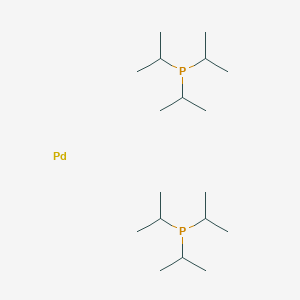
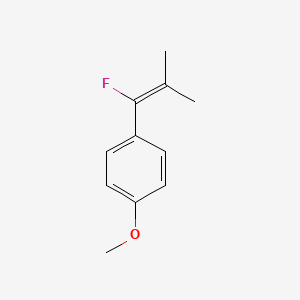
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B14640810.png)


